![molecular formula C13H13NOS B12603658 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-26-4](/img/structure/B12603658.png)
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-[(3-Méthoxyphényl)méthylsulfanyl]pyridine est un composé organique qui présente un cycle pyridine substitué par un groupe 3-méthoxyphénylméthylsulfanyl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-[(3-Méthoxyphényl)méthylsulfanyl]pyridine implique généralement la réaction de la 4-chloropyridine avec le 3-méthoxybenzyl mercaptan en conditions basiques. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium dans un solvant aprotique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). La réaction procède par un mécanisme de substitution nucléophile où le mercaptan attaque la chloropyridine pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les sous-produits seraient essentielles. De plus, des étapes de purification telles que la recristallisation ou la chromatographie seraient utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-[(3-Méthoxyphényl)méthylsulfanyl]pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre du groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Hydrure de sodium, carbonate de potassium, diméthylformamide (DMF), diméthylsulfoxyde (DMSO).
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La 4-[(3-Méthoxyphényl)méthylsulfanyl]pyridine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme candidate potentielle à la pharmacologie en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de la 4-[(3-Méthoxyphényl)méthylsulfanyl]pyridine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des enzymes ou des récepteurs, inhibant ou activant des voies biologiques spécifiques. Les groupes méthoxy et sulfanyl peuvent améliorer son affinité de liaison aux cibles moléculaires, conduisant à ses effets biologiques.
Mécanisme D'action
The mechanism of action of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The methoxy and sulfanyl groups can enhance its binding affinity to molecular targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-2-[(3-méthoxyphényl)méthylsulfanyl]pyridine
- 3-[5-[(3-méthoxyphényl)méthylsulfanyl]-4-prop-2-ényl-1,2,4-triazol-3-yl]pyridine
Unicité
La 4-[(3-Méthoxyphényl)méthylsulfanyl]pyridine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de groupes méthoxy et sulfanyl permet des modifications chimiques et des interactions avec des cibles biologiques variées, ce qui en fait un composé polyvalent dans divers domaines de recherche.
Propriétés
Numéro CAS |
646511-26-4 |
|---|---|
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
4-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-4-2-3-11(9-12)10-16-13-5-7-14-8-6-13/h2-9H,10H2,1H3 |
Clé InChI |
UBJKOADMXSMYBW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CSC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
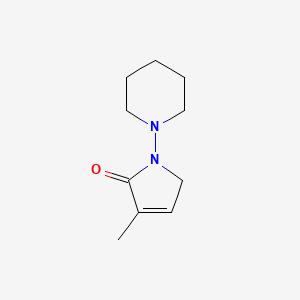
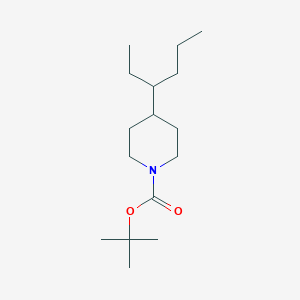
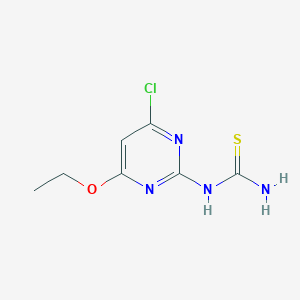

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
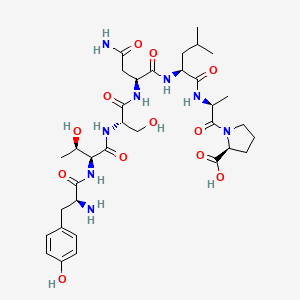
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
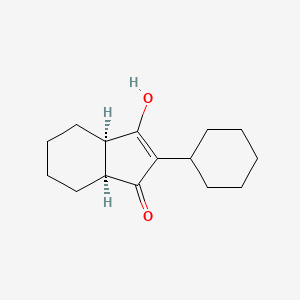


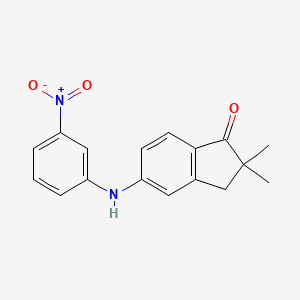
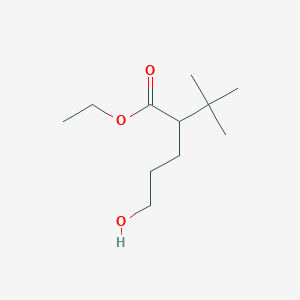
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
